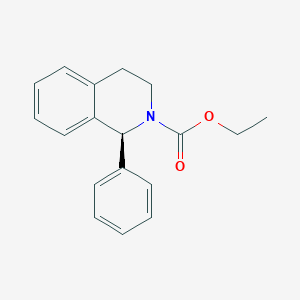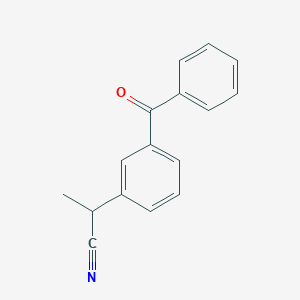
2-(3-ベンゾイルフェニル)プロピオニトリル
概要
説明
2-(3-Benzoylphenyl)propionitrile is an organic compound with the chemical formula C16H13NO. It is characterized by the presence of benzoyl and propionitrile functional groups. This compound is a precursor for ketoprofen, a widely used anti-inflammatory drug . It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-(3-Benzoylphenyl)propionitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketoprofen and other pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Benzoylphenyl)propionitrile can be synthesized through a multi-step process involving Friedel-Crafts acylation, bromination, and cyanation . The general synthetic route includes:
Friedel-Crafts Acylation: Benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Bromination: Benzophenone undergoes bromination to introduce a bromine atom at the meta position.
Industrial Production Methods
Industrial production methods for 2-(3-Benzoylphenyl)propionitrile typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-(3-Benzoylphenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoyl derivatives.
作用機序
The mechanism of action of 2-(3-Benzoylphenyl)propionitrile is primarily related to its role as a precursor for ketoprofen. Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) derived from 2-(3-Benzoylphenyl)propionitrile.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Naproxen: An NSAID with a similar therapeutic use but different chemical properties.
Uniqueness
2-(3-Benzoylphenyl)propionitrile is unique due to its specific structure that allows it to serve as a precursor for ketoprofen. Its benzoyl and propionitrile functional groups provide a versatile platform for various chemical transformations, making it valuable in pharmaceutical synthesis .
特性
IUPAC Name |
2-(3-benzoylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOCHMZSLUCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962752 | |
| Record name | 2-(3-Benzoylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-30-0 | |
| Record name | 3-Benzoyl-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42872-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Benzoylphenyl)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042872300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Benzoylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(m-benzoylphenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-BENZOYLPHENYL)PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT2245YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-(3-Benzoylphenyl)propionitrile?
A1: Several synthetic routes have been explored for the production of 2-(3-Benzoylphenyl)propionitrile.
- Multi-step synthesis from m-methyl benzoic acid methyl ester: This approach involves a series of reactions including bromination, cyanation, methylation, hydrolysis, and a Friedel-Crafts reaction. [, ]
- Monomethylation of 3-Benzoylbenzeacetonitrile: This method utilizes dimethyl carbonate in the presence of a catalyst to achieve monomethylation. []
- Coupling of aryl Grignard reagents with acyl chlorides: This continuous flow synthesis utilizes 2-methyltetrahydrofuran (2-MeTHF) as a green solvent and allows for a safe and on-demand generation of the compound. []
- Phase transfer catalytic synthesis: This method involves Friedel crafts reaction, bromination, and cyanation followed by phase transfer catalytic methylation. []
- Synthesis from p-toluic acid: This approach utilizes p-toluic acid as a starting material and involves chlorination, Friedel-Crafts reaction, halogenation, cyanation, and methylation. []
Q2: What factors influence the yield and purity of 2-(3-Benzoylphenyl)propionitrile during synthesis?
A2: Research has shown that reaction conditions significantly impact the yield and purity of 2-(3-Benzoylphenyl)propionitrile.
- Bromination and Methylation Conditions: Reaction temperature and time during bromination and methylation steps significantly influence the yield of the final product. Optimization of these parameters is crucial. []
- Catalyst Selection: In the monomethylation approach, the choice of catalyst directly influences the reaction outcome. []
- Purification Method: The method of purification after synthesis, particularly after methylation, plays a key role in achieving high purity. []
Q3: What is the reported melting point and purity of synthesized 2-(3-Benzoylphenyl)propionitrile?
A3: Studies report achieving a melting point range of 52-54 °C for the synthesized 2-(3-Benzoylphenyl)propionitrile. [] Additionally, using optimized reaction conditions and purification techniques, a purity of 98.6% (mass fraction) has been achieved. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
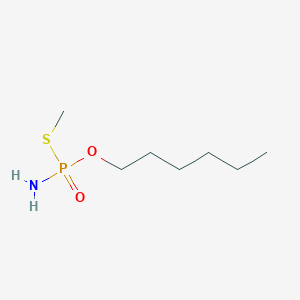
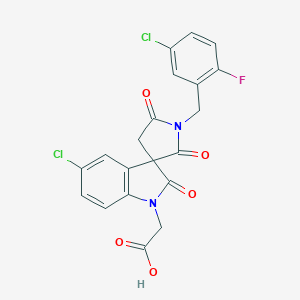
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
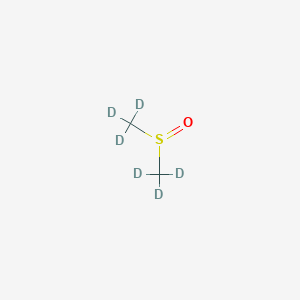
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)


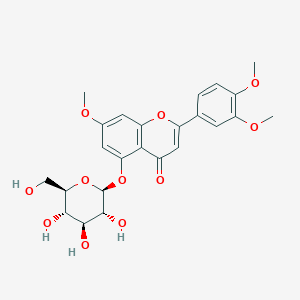
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
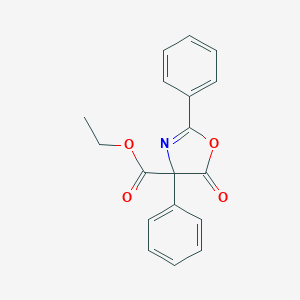
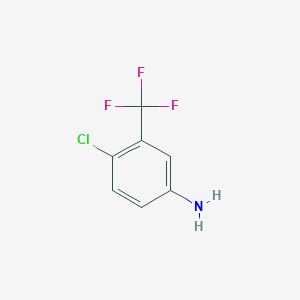
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)

